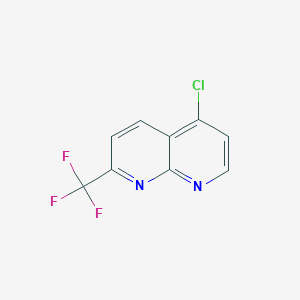
5-chloro-2-(trifluoromethyl)-1,8-Naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(trifluoromethyl)-1,8-Naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chlorine atom at the 5th position and a trifluoromethyl group at the 2nd position on the naphthyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine derivatives, including 5-chloro-2-(trifluoromethyl)-1,8-naphthyridine, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-(trifluoromethyl)-1,8-Naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can produce various substituted naphthyridine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,8-naphthyridine, 5-chloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, the compound induces apoptosis by targeting specific signaling pathways and inhibiting cell proliferation .
Comparación Con Compuestos Similares
5-chloro-2-(trifluoromethyl)-1,8-Naphthyridine can be compared with other similar compounds such as:
1,8-Naphthyridine: The parent compound without the chlorine and trifluoromethyl groups.
5-Chloro-1,8-Naphthyridine: A derivative with only the chlorine substitution.
2-(Trifluoromethyl)-1,8-Naphthyridine: A derivative with only the trifluoromethyl substitution.
The presence of both chlorine and trifluoromethyl groups in 1,8-naphthyridine, 5-chloro-2-(trifluoromethyl)- enhances its biological activity and chemical reactivity compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C9H4ClF3N2 |
|---|---|
Peso molecular |
232.59 g/mol |
Nombre IUPAC |
5-chloro-2-(trifluoromethyl)-1,8-naphthyridine |
InChI |
InChI=1S/C9H4ClF3N2/c10-6-3-4-14-8-5(6)1-2-7(15-8)9(11,12)13/h1-4H |
Clave InChI |
NYFCCTRVUVRHBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=NC=CC(=C21)Cl)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













